4-{(E)-[6-(2-chlorobenzyl)-5-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-methoxyphenyl acetate
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Overview
Description
4-{[(2E)-6-[(2-CHLOROPHENYL)METHYL]-5-METHYL-3,7-DIOXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}-2-METHOXYPHENYL ACETATE is a complex organic compound with a unique structure that includes a thiazolopyrimidine core
Preparation Methods
The synthesis of 4-{[(2E)-6-[(2-CHLOROPHENYL)METHYL]-5-METHYL-3,7-DIOXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}-2-METHOXYPHENYL ACETATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazolopyrimidine core, followed by the introduction of the chlorophenylmethyl and methoxyphenyl acetate groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing advanced techniques such as catalytic processes and continuous flow chemistry.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenylmethyl group. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-{[(2E)-6-[(2-CHLOROPHENYL)METHYL]-5-METHYL-3,7-DIOXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}-2-METHOXYPHENYL ACETATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazolopyrimidine core is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The chlorophenylmethyl and methoxyphenyl acetate groups may enhance its binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar compounds include other thiazolopyrimidine derivatives, such as:
- 4-{[(2E)-6-[(2-METHYLPHENYL)METHYL]-5-METHYL-3,7-DIOXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}-2-METHOXYPHENYL ACETATE
- 4-{[(2E)-6-[(2-FLUOROPHENYL)METHYL]-5-METHYL-3,7-DIOXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}-2-METHOXYPHENYL ACETATE These compounds share a similar core structure but differ in the substituents attached to the thiazolopyrimidine ring. The uniqueness of 4-{[(2E)-6-[(2-CHLOROPHENYL)METHYL]-5-METHYL-3,7-DIOXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}-2-METHOXYPHENYL ACETATE lies in its specific substituents, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C24H19ClN2O5S |
---|---|
Molecular Weight |
482.9 g/mol |
IUPAC Name |
[4-[(E)-[6-[(2-chlorophenyl)methyl]-5-methyl-3,7-dioxo-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C24H19ClN2O5S/c1-13-17(12-16-6-4-5-7-18(16)25)22(29)26-24-27(13)23(30)21(33-24)11-15-8-9-19(32-14(2)28)20(10-15)31-3/h4-11H,12H2,1-3H3/b21-11+ |
InChI Key |
YGZWEPSBBFVOEF-SRZZPIQSSA-N |
Isomeric SMILES |
CC1=C(C(=O)N=C2N1C(=O)/C(=C\C3=CC(=C(C=C3)OC(=O)C)OC)/S2)CC4=CC=CC=C4Cl |
Canonical SMILES |
CC1=C(C(=O)N=C2N1C(=O)C(=CC3=CC(=C(C=C3)OC(=O)C)OC)S2)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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